molecular formula C7H10O2 B1345462 1,4-Dioxaspiro[4.4]non-6-ene CAS No. 695-56-7

1,4-Dioxaspiro[4.4]non-6-ene

Cat. No. B1345462
M. Wt: 126.15 g/mol
InChI Key: ATFWVBMLTLPOHI-UHFFFAOYSA-N
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Patent
US07241792B2

Procedure details

To a solution of 1,4-dioxa-spiro[4.4]non-6-ene (25.23 g, 0.20 mol) in CHCl3 (200 mL) and CH2Cl2 (200 mL) was added triethylbenzylammonium chloride (100 mg) and 50% NaOH solution (200 mL) at rt. This solution was vigorously stirred at 45° C. over 3 days. The reaction mixture was diluted with H2O (300 mL) and extracted with CHCl3 (2×150 mL). The combined organic layer was concentrated in vacuo and the residue was purified by SiO2 column chromatography (0–50% CH2Cl2 in Hexanes) to the title compounds as a colorless liquid. 1H NMR (400 MHz, CDCl3): δ 4.06–3.93 (m, 4 H), 2.25–2.01 (m, 5H), 1.89–1.83 (m, 1H).
Quantity
25.23 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:9][CH2:8][CH:7]=[CH:6]2)[O:4][CH2:3][CH2:2]1.[OH-].[Na+].[CH:12](Cl)([Cl:14])[Cl:13]>C(Cl)Cl.[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C.O>[Cl:13][C:12]1([Cl:14])[CH:9]2[CH:8]1[CH2:7][CH2:6][C:5]12[O:4][CH2:3][CH2:2][O:1]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
25.23 g
Type
reactant
Smiles
O1CCOC12C=CCC2
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
100 mg
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
This solution was vigorously stirred at 45° C. over 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (2×150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by SiO2 column chromatography (0–50% CH2Cl2 in Hexanes) to the title compounds as a colorless liquid

Outcomes

Product
Details
Reaction Time
3 d

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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